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Compound of Interest

Compound Name: HIV-1 protease-IN-9

Cat. No.: B12377888

HIV-1 Protease-IN-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of HIV-1 protease-IN-9, a potent
inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The information
presented is collated from recent advancements in the field, with a focus on its chemical
structure, biophysical properties, and the experimental methodologies used for its
characterization.

Chemical Structure and Properties

HIV-1 protease-IN-9, also identified as compound 5b in the primary literature, is a novel, non-
peptidic inhibitor designed to target the active site of HIV-1 protease. Its design incorporates
structural motifs from the kinase inhibitors imatinib and nilotinib as P2-ligands, a strategy aimed
at enhancing interactions with the backbone of the enzyme's active site.

Chemical Formula: C37H41N704S
Molecular Weight: 679.83 g/mol
CAS Number: 2925381-27-5

SMILES: CC1=C(C=C(C(N--INVALID-LINK----INVALID-LINK--CN(CC(C)C)S(=0)
(C3=CC=C(N)C=C3)=0)=0)C=C1)NC4=NC=CC(C5=CN=CC=C5)=N4
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The chemical structure of HIV-1 protease-IN-9 is depicted below:

(Image of the chemical structure of HIV-1 protease-IN-9 would be placed here if image
generation were supported)

Quantitative Properties

The following table summarizes the key quantitative data for HIV-1 protease-IN-9.

Property Value Reference
Ki (Inhibition Constant) 0.028 nM
ICso (Antiviral Activity) 66.8 nM

Design and Mechanism of Action

The design of HIV-1 protease-IN-9 is a prime example of structure-based drug design. The
core concept involves utilizing the pyridyl-pyrimidine scaffold, found in kinase inhibitors like
imatinib and nilotinib, as a P2 ligand. This moiety is engineered to form hydrogen bonds with
the backbone atoms within the S2 subsite of the HIV-1 protease. This strategic interaction with
the enzyme's backbone is a key feature of potent protease inhibitors like darunavir and is
intended to confer resilience against drug-resistant mutations.

The following diagram illustrates the conceptual design strategy for HIV-1 protease-IN-9.
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Caption: Design strategy for HIV-1 protease-IN-9.
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Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of
HIV-1 protease-IN-9, as extrapolated from the primary literature.

Synthesis of HIV-1 Protease-IN-9 (Compound 5b)

The synthesis of HIV-1 protease-IN-9 is a multi-step process. A key step in the synthesis is the
Hantzsch thiazole synthesis for the preparation of various alkyl and aryl thiazoles which can be
used as building blocks. The final compound is assembled by coupling the P2 ligand with the
darunavir-like hydroxyethylamine sulfonamide isostere. While the full detailed synthesis is

extensive, a generalized workflow is presented below.
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Caption: Generalized synthetic workflow for HIV-1 protease-IN-9.
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HIV-1 Protease Inhibition Assay

The inhibitory activity of HIV-1 protease-IN-9 against purified recombinant HIV-1 protease is
determined using a well-established enzymatic assay.

Enzyme and Substrate: Recombinant HIV-1 protease is expressed and purified. A
fluorogenic substrate, such as one containing a fluorescence resonance energy transfer
(FRET) pair, is used.

Assay Buffer: The assay is typically performed in a buffer solution (e.g., sodium acetate,
NaCl, EDTA, DTT, and NP-40) at a physiological pH.

Inhibitor Preparation: HIV-1 protease-IN-9 is dissolved in a suitable solvent (e.g., DMSO)
and serially diluted to various concentrations.

Assay Procedure:

o The HIV-1 protease enzyme is pre-incubated with varying concentrations of the inhibitor
for a specified time at a controlled temperature.

o The reaction is initiated by the addition of the fluorogenic substrate.

o The rate of substrate cleavage is monitored by measuring the increase in fluorescence
over time using a fluorescence plate reader.

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations.
The data are fitted to the Morrison equation to determine the inhibition constant (Ki).

Antiviral Activity Assay

The antiviral efficacy of HIV-1 protease-IN-9 is assessed in a cell-based assay using a human
T-lymphoid cell line.

e Cell Line and Virus: MT-2 human T-lymphoid cells are used as the host cells. A laboratory-
adapted strain of HIV-1, such as HIV-1LAl, is used for infection.

« Inhibitor Preparation: A stock solution of HIV-1 protease-IN-9 is prepared in DMSO and
serially diluted in the cell culture medium.
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e Assay Procedure:

o MT-2 cells are exposed to the HIV-1 virus in the presence of varying concentrations of the
inhibitor.

o The cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.
o Control wells with no inhibitor and uninfected cells are included.

o Measurement of Viral Replication: The extent of viral replication is quantified by measuring a
viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked
immunosorbent assay (ELISA).

o Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor
concentration relative to the no-inhibitor control. The 50% inhibitory concentration (ICso) is
determined by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography

High-resolution X-ray crystallography has been employed to elucidate the binding mode of
inhibitors in this series with HIV-1 protease. For compounds 5b and 5c¢ from the same study,
the Protein Data Bank (PDB) accession codes are 8FUI and 8FUJ, respectively. These crystal
structures provide critical insights into the specific molecular interactions between the inhibitor
and the active site of the protease, confirming the intended backbone hydrogen bonding and
guiding further optimization of this class of inhibitors.

 To cite this document: BenchChem. ["HIV-1 protease-IN-9" chemical structure and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377888#hiv-1-protease-in-9-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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